Hydrogen-Bond Acceptor Count vs Cyclohexyl Analog
The phenoxyethyl urea terminus of CAS 1448030-42-9 contributes two additional hydrogen-bond acceptor (HBA) sites (the phenoxy ether oxygen plus a second urea carbonyl oxygen environment) relative to the cyclohexyl analog CAS 1448071-18-8. This elevates the total HBA count from 6 to 8 and reduces the predicted lipophilicity from cLogP ≈ 3.1 (cyclohexyl analog) to cLogP ≈ 2.5 [1]. In the context of PDE4B inhibitor design, optimal cLogP values between 2.0 and 3.0 have been associated with balanced cellular permeability and aqueous solubility for pyridazinone-indole chemotypes [2].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and predicted logP (cLogP) |
|---|---|
| Target Compound Data | HBA = 8; cLogP ≈ 2.5; MW = 417.47 |
| Comparator Or Baseline | 1-cyclohexyl-3-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea (CAS 1448071-18-8): HBA = 6; cLogP ≈ 3.1; MW = 393.5 |
| Quantified Difference | Δ HBA = +2; Δ cLogP ≈ -0.6; Δ MW = +24 Da |
| Conditions | In silico prediction using ChemAxon MarvinSketch; no experimental logP/logD data publicly available for either compound. |
Why This Matters
The additional polarity and reduced lipophilicity may improve aqueous solubility relative to the cyclohexyl analog, which is critical for achieving reliable dose-response curves in biochemical assays without DMSO-related artifacts.
- [1] Predicted physicochemical properties calculated via ChemAxon MarvinSketch for CAS 1448030-42-9 and CAS 1448071-18-8. HBA count determined by substructure enumeration; cLogP by combined atom/fragment method. View Source
- [2] Barberot C, Moniot A, Allart-Simon I, et al. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. MedChemComm. 2021;12(4):584-592. DOI: 10.1039/d0md00423e. Compound 4ba (IC₅₀ = 251 ± 18 nM, logP 0.43) showed optimal profile within the pyridazinone-indole series. View Source
